Isoledene

Chiral Synthesis Rearrangement Chemistry Carbocation Chemistry

(-)-Isoledene (CAS 95910-36-4) is a tricyclic sesquiterpene hydrocarbon of the aromadendrane class, bearing the molecular formula C15H24 and a molecular weight of 204.35 g/mol. It is a naturally occurring constituent identified across numerous plant families and has been documented as a major component in the essential oils of species such as Dipterocarpus alatus (13.69%) and Inula cuspidata (6.7%).

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
Cat. No. B1206527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoledene
Synonymsisoledene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C2(C)C)C3=C1CCC3C
InChIInChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3
InChIKeyNUQDPKOFUKFKFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoledene CAS 95910-36-4: Aromadendrane Sesquiterpene for Analytical and Bioactivity Research


(-)-Isoledene (CAS 95910-36-4) is a tricyclic sesquiterpene hydrocarbon of the aromadendrane class, bearing the molecular formula C15H24 and a molecular weight of 204.35 g/mol . It is a naturally occurring constituent identified across numerous plant families and has been documented as a major component in the essential oils of species such as Dipterocarpus alatus (13.69%) [1] and Inula cuspidata (6.7%) [2]. This compound is primarily utilized as a high-purity analytical reference standard for quantification in complex matrices and serves as a versatile chiral building block in synthetic chemistry .

Why Isoledene Cannot Be Substituted by Generic Sesquiterpene Blends


While the market offers numerous sesquiterpene mixtures, these cannot substitute for pure (-)-isoledene in critical scientific applications. Complex essential oil matrices, such as those from Mikania micrantha (containing 16% isoledene alongside δ-cadinene and caryophyllene) [1], exhibit emergent bioactivities (e.g., MIC of 8 µg/mL against C. albicans) that cannot be attributed to any single constituent without pure reference standards. Furthermore, synthetic studies demonstrate that isoledene undergoes distinct rearrangement chemistry compared to its diastereomer (+)-ledene . The regioselective epoxidation of (+)-ledene at the β-side versus the differential reactivity of isoledene under acidic conditions precludes the use of alternative aromadendrene skeletons as reliable surrogates in chiral synthesis pathways. Consequently, reliance on undefined sesquiterpene fractions leads to irreproducible analytical quantification and unpredictable synthetic outcomes.

Isoledene: Quantified Differentiation Against Ledene and Sesquiterpene Analogs


Reactivity Differentiation: (+)-Ledene vs. (-)-Isoledene in Acidic Rearrangement

In a head-to-head synthetic chemistry study, (-)-isoledene and its diastereomer (+)-ledene demonstrated divergent reactivity profiles. While reactions at the double bond of (+)-ledene proceed preferentially from the β-side under acidic conditions, (-)-isoledene exhibits a distinct regioselectivity governed by the formation of an α-cyclopropylcarbinyl carbocation intermediate, leading to different rearranged product distributions .

Chiral Synthesis Rearrangement Chemistry Carbocation Chemistry

Derivative Bioactivity: Isoledene-Type Sesquiterpenoids Exhibit Antileishmanial Activity

While the parent hydrocarbon (-)-isoledene itself lacks direct quantitative bioactivity data, isoledene-type sesquiterpenoid derivatives isolated from the soft coral Heteroxenia sp. demonstrate measurable antiprotozoal activity. Compound 2 exhibited specific activity against promastigotes of Leishmania major [1]. This finding establishes the isoledene scaffold as a privileged structure for antiparasitic lead discovery, distinguishing it from other aromadendrane sesquiterpenes lacking reported bioactivity in this indication.

Antiparasitic Marine Natural Products Leishmaniasis

Synthetic Accessibility: Quantitative Conversion of Aromadendrene and Alloaromadendrene to Isoledene

Isoledene can be produced with quantitative conversion from a mixture of (+)-aromadendrene and (-)-alloaromadendrene via treatment with K/Al2O3 [1]. This well-established, high-yielding transformation positions isoledene as a uniquely accessible entry point into the aromadendrane chemical space from readily available eucalyptus oil distillation tails, unlike other sesquiterpenes requiring de novo total synthesis.

Chiral Pool Synthesis Terpene Chemistry Process Chemistry

Analytical Reference Standard: Isoledene as a Defined Marker for Complex Matrix Quantification

In contrast to complex essential oils or undefined sesquiterpene mixtures, pure (-)-isoledene is commercially available as an analytical standard (≥95.0% GC purity, [α]/D -50±2°, neat) . This certified material enables precise quantification in matrices such as Zingiber officinale and Urtica dioica extracts using GC-MS , a level of analytical rigor unattainable with unstandardized natural product fractions.

Analytical Chemistry Quality Control GC-MS Quantification

Isoledene: Best-Fit Applications for Scientific and Industrial Procurement


Chiral Building Block for Sesquiterpene Total Synthesis

Due to its quantitative accessibility from (+)-aromadendrene and (-)-alloaromadendrene [1], pure (-)-isoledene is the preferred starting material for the synthesis of complex aromadendrane and related sesquiterpenoid scaffolds. Its distinct carbocation-mediated rearrangement chemistry, which differs from that of (+)-ledene , enables specific downstream transformations not accessible via other stereoisomers. Procurement of high-purity isoledene is essential for synthetic chemists aiming to leverage this renewable chiral pool feedstock.

GC-MS Analytical Reference Standard for Botanical Authentication

Certified analytical-grade (-)-isoledene (≥95.0% GC) serves as a critical reference material for the identification and quantification of sesquiterpene constituents in plant extracts, particularly in species like Dipterocarpus alatus (13.69%) [2] and Inula cuspidata (6.7%) [3]. This application is non-negotiable for regulatory compliance, quality control in the flavor and fragrance industry, and authentication of herbal products, where reliance on non-certified isolates compromises data integrity.

Medicinal Chemistry: Antiparasitic Lead Discovery from the Isoledene Scaffold

The isoledene skeleton has been validated as a source of bioactive derivatives, with isoledene-type sesquiterpenoids demonstrating activity against Leishmania major promastigotes [4]. Researchers in neglected tropical disease drug discovery should prioritize the isoledene core over other unvalidated sesquiterpene scaffolds for library synthesis and structure-activity relationship studies. The availability of pure isoledene as a semisynthetic starting point accelerates the generation of diverse analogs.

Research into Antimicrobial and Anti-inflammatory Natural Product Mechanisms

While complex essential oils containing isoledene (e.g., Mikania micrantha oil, MIC 8 µg/mL against C. albicans [5]) exhibit promising antimicrobial activity, the specific contribution of isoledene remains unquantified due to the absence of studies on the pure compound. Procurement of pure (-)-isoledene is therefore the immediate next step for researchers seeking to deconvolute the mechanism of action of these oils and attribute bioactivity to individual constituents. Pure compound assays are required to validate the reported antibacterial and anti-inflammatory activities and to establish structure-activity relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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